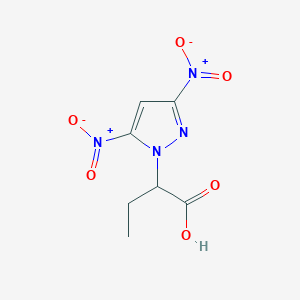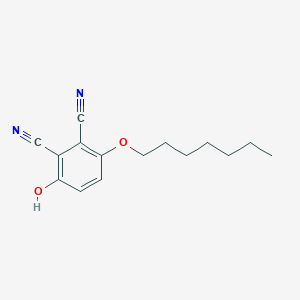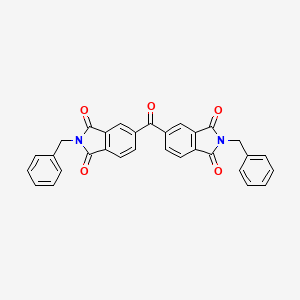
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid typically involves the nitration of a pyrazole precursor followed by the introduction of the butanoic acid moiety. One common method involves the nitration of 1H-pyrazole using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3 and 5 positions. The resulting 3,5-dinitro-1H-pyrazole is then reacted with butanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, which can enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or alkylating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of dinitropyrazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3,5-diamino-1H-pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory or anticancer agents.
Industry: Used in the production of advanced materials, including energetic materials and explosives due to its high thermal stability and energy content.
Mechanism of Action
The mechanism of action of 2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is largely dependent on its interaction with molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Another compound with similar nitro groups and pyrazole structure, known for its high thermal stability and energetic properties.
Bis(4-azido-3,5-dinitro-1H-pyrazol-1-yl)methane: A compound with similar pyrazole structure and nitro groups, used as a precursor for new explosives.
Uniqueness
2-(3,5-Dinitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of the butanoic acid moiety, which can influence its solubility and reactivity compared to other similar compounds
Properties
Molecular Formula |
C7H8N4O6 |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
2-(3,5-dinitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H8N4O6/c1-2-4(7(12)13)9-6(11(16)17)3-5(8-9)10(14)15/h3-4H,2H2,1H3,(H,12,13) |
InChI Key |
IMYJABWLMOLFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~9~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nonanedihydrazide](/img/structure/B11713485.png)

![N'-[(E)-(4-methoxy-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11713493.png)




![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11713522.png)
![(5Z)-5-[(1H-indol-3-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11713529.png)
![Bis[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethyl] 3,3-bis{2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)ethoxy]-2-oxoethyl}pentanedioate](/img/structure/B11713537.png)
![1-(4-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11713543.png)
![3-(4-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11713546.png)

![4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11713564.png)
